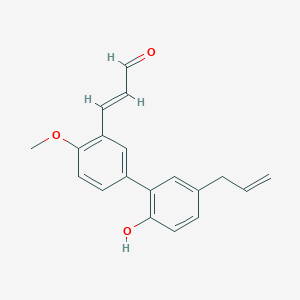![molecular formula C50H58N30O18Pt+2 B1265251 Cucurbit[7]uril--oxaliplatin](/img/structure/B1265251.png)
Cucurbit[7]uril--oxaliplatin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cucurbit7uril–oxaliplatin is a supramolecular complex formed by the encapsulation of oxaliplatin, a platinum-based anticancer drug, within cucurbit7uril, a macrocyclic molecule. Cucurbit7uril is known for its ability to form host-guest complexes with various molecules, enhancing their stability and modulating their biological properties. The combination of cucurbit7uril and oxaliplatin aims to improve the efficacy and safety profile of the anticancer drug by leveraging the unique properties of the macrocyclic host .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of cucurbit7uril–oxaliplatin involves the formation of a host-guest complex between cucurbit7uril and oxaliplatin. The process typically includes the following steps:
- Dissolution of cucurbit7uril in an aqueous solution.
- Addition of oxaliplatin to the solution under controlled conditions.
- Stirring the mixture to facilitate the encapsulation of oxaliplatin within the cucurbit7uril cavity.
- Isolation and purification of the resulting complex using techniques such as filtration and crystallization .
Industrial Production Methods: Industrial production of cucurbit7uril–oxaliplatin may involve scaling up the synthetic process while ensuring the purity and stability of the complex. This can be achieved through optimized reaction conditions, continuous monitoring, and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions: Cucurbit7uril–oxaliplatin undergoes various chemical reactions, including:
Host-Guest Complexation: The primary reaction involves the encapsulation of oxaliplatin within the cucurbituril cavity, forming a stable host-guest complex.
Stability Enhancement: The encapsulation enhances the stability of oxaliplatin, reducing its reactivity towards certain biological molecules.
Common Reagents and Conditions:
Reagents: Cucurbituril, oxaliplatin, aqueous solvents.
Conditions: Controlled temperature and pH, stirring, and purification techniques.
Major Products: The major product of the reaction is the cucurbit7uril–oxaliplatin complex, which exhibits enhanced stability and modulated biological properties compared to free oxaliplatin .
Scientific Research Applications
Cucurbit7uril–oxaliplatin has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of cucurbit7uril–oxaliplatin involves the following steps:
Encapsulation: Oxaliplatin is encapsulated within the cucurbituril cavity, forming a stable complex.
Stability Enhancement: The encapsulation increases the stability of oxaliplatin, reducing its reactivity towards biological molecules such as proteins and nucleic acids.
Modulation of Biological Properties: The complex exhibits enhanced cytotoxic effects on tumor cells while reducing the toxicity to normal cells.
Molecular Targets and Pathways: The complex targets DNA in cancer cells, leading to the formation of DNA adducts and subsequent apoptosis.
Comparison with Similar Compounds
Cucurbit7uril–oxaliplatin can be compared with other similar compounds, such as:
- Cucurbit7uril–carboplatin: While both complexes involve platinum-based anticancer drugs, cucurbit7uril–oxaliplatin exhibits greater cytotoxic effects on tumor cells .
- Cucurbit8uril–oxaliplatin: Cucurbit8uril forms a similar host-guest complex with oxaliplatin, but cucurbit7uril provides a more optimal cavity size for encapsulation .
- Cyclodextrin–oxaliplatin: Cyclodextrins are another class of macrocyclic molecules used for drug encapsulation, but cucurbit7uril offers higher stability and specificity .
Properties
Molecular Formula |
C50H58N30O18Pt+2 |
|---|---|
Molecular Weight |
1562.3 g/mol |
IUPAC Name |
(1R,2R)-cyclohexane-1,2-diamine;3,5,8,10,13,15,18,20,23,25,28,30,33,35,36,38,40,42,46,48,50,52,54,56,58,60,62,64-octacosazadocosacyclo[30.3.3.36,7.311,12.316,17.321,22.326,27.22,36.231,38.13,35.15,8.110,13.115,18.120,23.125,28.130,33.140,46.142,64.148,50.152,54.156,58.160,62]heptacontane-39,41,43,44,45,47,49,51,53,55,57,59,61,63-tetradecone;oxalic acid;platinum(2+) |
InChI |
InChI=1S/C42H42N28O14.C6H14N2.C2H2O4.Pt/c71-29-43-1-44-16-18-48(30(44)72)4-52-20-22-56(34(52)76)8-60-24-26-64(38(60)80)12-68-28-27-67(41(68)83)11-63-25-23-59(37(63)79)7-55-21-19-51(33(55)75)3-47(29)17-15(43)45-2-46(16)32(74)50(18)6-54(20)36(78)58(22)10-62(24)40(82)66(26)14-70(28)42(84)69(27)13-65(25)39(81)61(23)9-57(21)35(77)53(19)5-49(17)31(45)73;7-5-3-1-2-4-6(5)8;3-1(4)2(5)6;/h15-28H,1-14H2;5-6H,1-4,7-8H2;(H,3,4)(H,5,6);/q;;;+2/t;5-,6-;;/m.1../s1 |
InChI Key |
OSXRTFYXDINGDM-KNCYCSARSA-N |
Isomeric SMILES |
C1CC[C@H]([C@@H](C1)N)N.C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O.C(=O)(C(=O)O)O.[Pt+2] |
Canonical SMILES |
C1CCC(C(C1)N)N.C1N2C3C4N(C2=O)CN5C6C7N(C5=O)CN8C9C2N(C8=O)CN5C8C%10N(C5=O)CN5C%11C%12N(C5=O)CN5C%13C%14N(C5=O)CN5C%15C(N1C5=O)N1CN3C(=O)N4CN6C(=O)N7CN9C(=O)N2CN8C(=O)N%10CN%11C(=O)N%12CN%13C(=O)N%14CN%15C1=O.C(=O)(C(=O)O)O.[Pt+2] |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


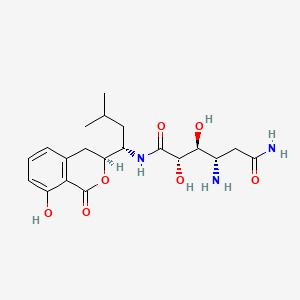
![2-[4-(Trifluoromethylsulfonyloxy)phenyl]propanoic acid](/img/structure/B1265169.png)
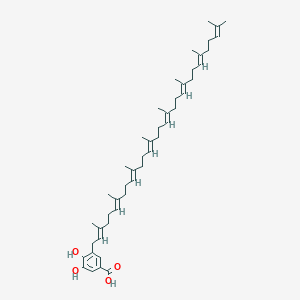
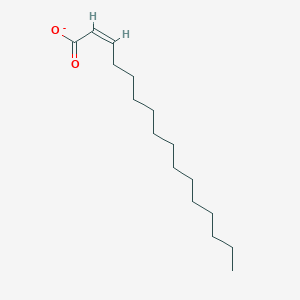
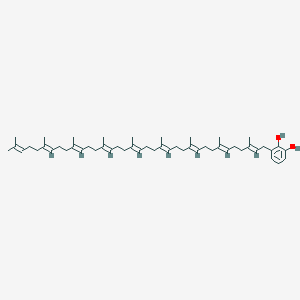
![3-hydroxy-6-[(2E)-3-(4-hydroxyphenyl)prop-2-enoyl]-5-methoxy-2-(3-methylbut-2-en-1-yl)phenolate](/img/structure/B1265175.png)
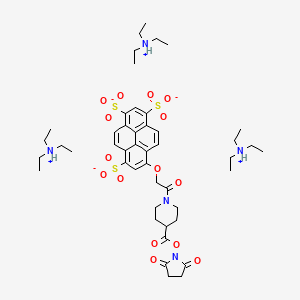
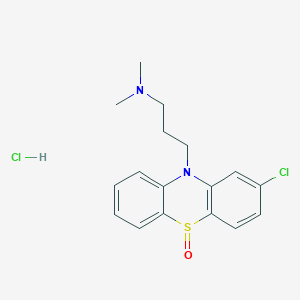

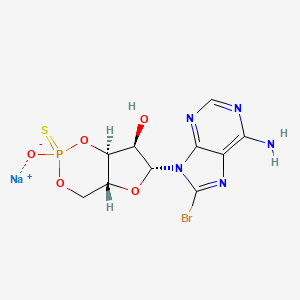
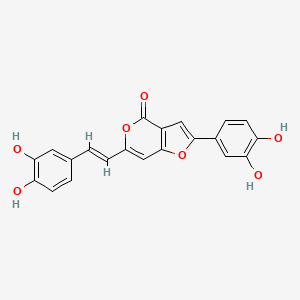
![[(2R)-2-[(4Z,7Z,10Z,13Z,16Z,19Z)-docosa-4,7,10,13,16,19-hexaenoyl]oxy-3-heptadecanoyloxypropyl] 2-(trimethylazaniumyl)ethyl phosphate](/img/structure/B1265184.png)
